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Introduction to Orphan Drug Designation and
Significance

The FDA's Orphan Drug Designation program provides development incentives for drugs targeting
conditions affecting fewer than 200,000 people in the United States. This designation is particularly crucial
for rare cancers like cholangiocarcinoma and medulloblastoma, where therapeutic advancements have been
limited by small patient populations and disease heterogeneity. For developers, orphan status translates to tax
credits for clinical testing, waived FDA fees, and most importantly, seven-year market exclusivity upon
approval. The growing understanding of molecular drivers in both cancers has enabled more targeted
therapeutic approaches, making orphan drug development increasingly viable despite the challenges of rare

diseases.

Cholangiocarcinoma: Molecular Characterization &
Therapeutic Landscape
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Cholangiocarcinoma (CCA) is a rare but aggressive biliary tract malignancy with increasing incidence and
dismal prognosis, boasting a five-year survival rate of less than 10% for advanced disease. Its anatomical
and molecular heterogeneity presents significant therapeutic challenges, with current standard-of-care
offering only modest survival benefits. The desmoplastic tumor microenvironment, characterized by
extensive cancer-associated fibroblasts and hypovascular stroma, creates physical and biological barriers to

effective treatment by impeding drug delivery and promoting survival signals.

Key Genetic Alterations and Signaling Pathways in CCA

Inflammation-mediated carcinogenesis represents a fundamental pathway in CCA development, with
primary sclerosing cholangitis (PSC) and hepatobiliary fluke infections establishing a chronic inflammatory
milieu that promotes genetic aberrations. Through oxidative stress mechanisms involving iNOS activation
and oxysterol generation, inflammatory cells create DNA damage while simultaneously inhibiting repair
mechanisms. The subsequent activation of developmental pathways like Hedgehog signaling and

overexpression of cyclooxygenase-2 further drives tumor proliferation and invasion.

Recent genomic analyses have identified several recurrent mutations in CCA, with distribution patterns often

correlating with etiology. The table below summarizes key molecular alterations and their frequencies:

Table: Key Molecular Alterations in Cholangiocarcinoma

Genetic

Frequenc Therapeutic Implications
Alteration q y P P

KRAS mutations 16.7-22% Assaociated with poor survival; potential for MEK inhibition
TP53 mutations 21-44.4% Varies by etiology (higher in liver-fluke related CCAs)

IDH1/2 mutations 10-25% More frequent in non-liver-fluke CCAs; IDH inhibitors in
development

FGFR2 fusions 10-15% Targetable with selective FGFR inhibitors

BAP1 mutations 10-25% More common in non-liver-fluke CCAs; epigenetic targeting
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Genetic . N

. Frequency Therapeutic Implications
Alteration
ARID1A mutations  10-15% Chromatin remodeling pathway; potential PARP inhibitor sensitivity
SMAD4 mutations 16.7% TGF-3 pathway disruption; potential biomarker for resistance
PBRM1 mutations 10-15% SWI/SNF complex alteration; epigenetic targeting

Molecular profiling has revealed two distinct biological classes of intrahepatic CCA: the inflammation class
(38% of cases) characterized by STAT3 activation and cytokine overexpression, and the proliferation class
(62% of cases) marked by oncogenic signaling pathway activation (RAS/MAPK, MET) and specific genetic
alterations including KRAS mutations and DNA amplifications at 11q13.2.

Orphan Drug Designations and Emerging Therapeutics in CCA

The investigational agent opaganib (ABC294640), a selective SPHK2 inhibitor, recently received FDA
orphan drug designation for neuroblastoma and previously for cholangiocarcinoma, highlighting its potential
across rare cancers [1]. Its novel host-directed mechanism simultaneously targets multiple pathways by
inhibiting sphingolipid-metabolizing enzymes SPHK2, DES1, and GCS, inducing autophagy and apoptosis
while disrupting viral replication. This multi-targeted approach positions opaganib as a promising candidate

for CCA's heterogeneous landscape.

Clinical evaluation of opaganib in CCA includes a Phase 2a trial (NCT03377179) investigating monotherapy
(500mg twice daily) and combination with hydroxychloroquine in patients with advanced disease after <2
prior therapies [1]. Primary endpoints assess objective response and durable disease control, with secondary
measures including overall survival, progression-free survival, and safety profile. The trial population
includes adults with histologically confirmed intrahepatic, perihilar, or extra-hepatic cholangiocarcinoma

with measurable disease per RECIST v1.1, ECOG 0-1, and life expectancy >3 months.

Table: Selected Clinical Trials of Targeted Therapies in Cholangiocarcinoma
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Therapeutic . . . . Primary
Target/Mechanism Trial Phase Patient Population :
Agent Endpoints
Opaganib SPHK2 inhibitor Phase 2a Advanced CCA, <2 ORR, durable
(NCT03377179) prior lines DCR

FGFR FGFR2 fusions Phase 2/3 (various) iCCA with FGFR2 ORR, PFS

inhibitors fusions

IDH inhibitors IDH1/2 mutations Phase 3 (various) iICCA with IDH1 PFS, OS
mutations

Ivosidenib IDH1 mutation Approved Relapsed/refractory ORR, PFS
ICCA

Beyond opaganib, several targeted approaches have emerged for molecularly-defined CCA subsets. FGFR
inhibitors demonstrate notable activity in patients with FGFR2 fusions, while IDH inhibitors like
ivosidenib target the neomorphic activity of mutant IDH1, altering the epigenetic state and differentiation
capacity of tumor cells. Additionally, therapies targeting the PI3K-AKT-mTOR pathway and chromatin

remodeling networks represent promising avenues under investigation.

Medulloblastoma: Molecular Subgroups & Targeted
Approaches

Medulloblastoma (MB) is the most common malignant pediatric brain tumeor, representing nearly 20% of
all pediatric CNS neoplasms and approximately 40% of posterior fossa tumors [2]. Its incidence peaks
between ages 3-6 years, with a slight male predominance (1.5:1 male-to-female ratio). Historically treated as
a single entity, MB is now recognized as a collection of molecularly distinct diseases with varying driver

mutations, cellular origins, clinical behaviors, and therapeutic responses.

Molecular Classification and Risk Stratification
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The 2021 WHO CNSS5 classification recognizes four principal molecular subgroups of medulloblastoma with

distinct clinical and pathological features:

Table: Molecular Subgroups of Medulloblastoma (WHO CNS5 Classification)

Molecular . . Metastatic 5-Year
Frequency Key Genetic Alterations .

Subgroup Rate Survival

WNT-activated ~10% CTNNB1 mutations, APC ~10% ~95-100%

germline, monosomy 6

SHH-activated ~25% PTCH1, SUFU, TP53, MYCN, Variable by ~40-80% (by
GLI2 subtype TP53)

Group 3 ~25% MYC amplification, GFI1/GFI1B ~50% ~50%
activation

Group 4 ~40% CDK®6 amplification, SNCAIP ~30-35% ~75-85%
duplication

The WNT subgroup demonstrates the most favorable prognosis, with survival approaching 100% in
contemporary trials [3]. This exceptional outcome has prompted efforts to de-escalate therapy for these
patients to reduce long-term sequelae. WNT MBs typically arise from the dorsal brainstem and show
characteristic nuclear B-catenin accumulation and monosomy 6. Their unique leaky vasculature that
disrupts the blood-brain barrier may enhance chemotherapeutic delivery, partially explaining their superior

outcomes [2].

The SHH subgroup displays remarkable heterogeneity across age groups, with different driver mutations
predominating in infants (PTCH1, SUFU), children (TP53, PTCH1 with MYCN/GLI2 amplification), and
adults (PTCH1, SMO). The TP53 status critically impacts prognosis, with TP53-mutant cases showing 40%
5-year survival versus 80% for TP53 wildtype [2]. SHH MBs are also associated with cancer predisposition
syndromes including Gorlin syndrome (PTCH1 mutations) and Li-Fraumeni syndrome (TP53 germline
mutations), which carry significant implications for treatment selection, particularly regarding radiation

avoidance.

© 2026 Smolecule. All rights reserved. 5/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12384759/
https://www.mdpi.com/2673-5261/6/2/11
https://www.mdpi.com/2673-5261/6/2/11
https://www.smolecule.com/products/s524611?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Group 3 tumors represent the most aggressive subgroup, characterized by frequent MYC amplification and
high rates of metastatic dissemination at diagnosis (~50%). These tumors primarily affect young children and
infants, with a 2:1 male predominance. In contrast, Group 4 tumors, the most common subgroup,
demonstrate intermediate prognosis with metastatic rates of 30-35%. Their molecular drivers remain less

defined, though CDK6 amplifications and KDM6A mutations are recurrent findings.

Orphan Drug Development and Emerging Therapeutics in MB

Recent advances in MB treatment include the development of CT-179, a brain-penetrant OLIG2 inhibitor
that has received IND approval for Phase 1 trials in pediatric patients with recurrent medulloblastoma [4].
OLIG2 represents a promising therapeutic target as it is expressed in multiple MB subgroups and regulates
tumor-propagating cell maintenance. The pharmacophore-guided design of CT-179 exemplifies structure-

based drug discovery approaches for CNS malignancies.

Significant progress has also been made in risk-adapted therapy, with St. Jude researchers demonstrating
that 40% of MB patients can receive reduced craniospinal radiation doses while maintaining excellent
survival [5]. Their data-driven approach, incorporating molecular features (methylation subgroup, specific
chromosomal gains/losses, MYC status) with clinical variables, enables stratification into four treatment
intensity groups. This refined classification prevents both overtreatment and undertreatment by matching

therapy intensity to tumor biology.

The MB-meta Portal (Medulloblastoma Meta-Analysis Portal) provides an interactive platform for
researchers and clinicians to explore survival predictions based on specific molecular and clinical features
[5]. This tool facilitates data-driven treatment decisions and clinical trial design by enabling real-time

outcome visualization for patient subgroups defined by multiple characteristics.

Experimental Protocols & Methodologies

Preclinical Drug Evaluation in Cholangiocarcinoma

CRISPR/Cas9 Screening in Mouse Models: The identification of novel therapeutic targets in CCA has

been accelerated through genome-wide CRISPR/Cas9 screening in liver-specific Smad4/Pten knockout mice

© 2026 Smolecule. All rights reserved. 6/12 Tech Support


https://drughunter.com/molecule/ct-179
https://www.stjude.org/media-resources/news-releases/2025-medicine-science-news/data-driven-risk-stratification-guides-childhood-brain-tumor-treatment-reducing-side-effects.html
https://www.stjude.org/media-resources/news-releases/2025-medicine-science-news/data-driven-risk-stratification-guides-childhood-brain-tumor-treatment-reducing-side-effects.html
https://www.smolecule.com/products/s524611?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

(SPC model) [6]. This methodology involves:

¢ Library Construction: Using the mouse genome-scale CRISPR knockout library (GeCKO)
containing ~20,611 sgRNAs

¢ Viral Production: Packing lentiviral particles in HEK293FT cells via co-transfection of lentiCRISPR
v2 vector with packaging plasmids (delta 8.2 and pMD2.G) using polyethylenimine (PEI)

¢ In Vivo Delivery: Hydrodynamic injection of pX330 vectors (30ug) containing specific sgRNAS into
mouse tail veins

e Tumor Monitoring: Tracking ICC formation acceleration compared to control SPC mice

e Validation: Establishing mutant organoids for high-throughput drug screening

Organoid-Based Drug Screening: Patient-derived organoids have emerged as valuable tools for therapeutic

validation in CCA:

¢ Organoid Establishment: Isolate and culture tumor cells from SPC mice in complete F-medium

¢ Drug Testing: Plate organoids in 96-well plates and treat with FDA-approved oncology drugs

¢ Viability Assessment: Incubate with 10% v/v Alamar Blue at 37°C for 2 hours, measure
fluorescence at 590nm (excitation 530-560nm)

¢ Response Analysis: Compare dose-response curves across different genetic backgrounds

Molecular Profiling in Medulloblastoma

DNA Methylation Profiling: Molecular classification of MB relies heavily on genome-wide methylation

analysis:

e DNA Extraction: Isolate high-quality DNA from fresh-frozen or FFPE tumor tissue

¢ Bisulfite Conversion: Treat DNA with bisulfite to convert unmethylated cytosines to uracils

e Array Hybridization: Process samples on lllumina Infinium MethylationEPIC BeadChips

¢ Bioinformatic Analysis: Compare tumor methylation profiles to reference datasets using supervised
clustering algorithms

e Subgroup Assignment: Classify tumors as WNT, SHH, Group 3, or Group 4 based on methylation
signatures

Risk Stratification Algorithm: The St. Jude approach integrates multiple data types for treatment
assignment [5]:
¢ Clinical Assessment: Evaluate metastatic status (MO vs M1-4), residual disease (<1.5cm?2vs

>1.5cm?), and age
¢ Molecular Subgrouping: Determine WNT, SHH, Group 3, or Group 4 status via methylation profiling
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e Cytogenetic Analysis: Identify specific chromosomal gains/losses (e.g., monosomy 6, 17p loss,
MYC/MYCN amplification)

¢ Integrative Classification: Combine features to assign one of four risk categories (low, standard,
high, very high)

e Therapy Assignment: Match treatment intensity to risk category with corresponding radiation doses
and chemotherapy regimens

Signaling Pathways and Visual Representations

Key Signaling Pathways in Cholangiocarcinoma

The molecular pathogenesis of CCA involves multiple dysregulated signaling pathways that represent

potential therapeutic targets. The diagram below illustrates the core pathways and their interactions:
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Cholangiocarcinoma signaling pathways display complex interactions between inflammatory processes,

genetic alterations, and developmental pathways that collectively drive tumor development and progression.

Molecular Subgroups and Therapeutic Targets in
Medulloblastoma

The four core molecular subgroups of medulloblastoma demonstrate distinct signaling pathway alterations

with corresponding therapeutic implications:
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The four molecular subgroups of medulloblastoma demonstrate distinct genetic alterations, activated

pathways, and therapeutic opportunities that correlate with clinical outcomes.
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Conclusion and Future Directions

The orphan drug development landscape for cholangiocarcinoma and medulloblastoma is rapidly evolving
from histology-based to molecularly-driven approaches. For CCA, the expanding repertoire of targetable
alterations (FGFR2, IDH1, NTRK, BRAF) enables personalized therapy selection, while investigational
agents like opaganib offer novel multi-pathway targeting strategies. In MB, molecular classification has
enabled risk-adapted therapy with reduced treatment intensity for favorable subgroups while identifying

high-risk patients who may benefit from intensified approaches.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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